molecular formula C6H10BrNO4 B14573603 N-[(2-Bromoethoxy)carbonyl]-L-alanine CAS No. 61445-15-6

N-[(2-Bromoethoxy)carbonyl]-L-alanine

Cat. No.: B14573603
CAS No.: 61445-15-6
M. Wt: 240.05 g/mol
InChI Key: WVUIOLTXGAABTR-BYPYZUCNSA-N
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Description

N-[(2-Bromoethoxy)carbonyl]-L-alanine is a chemical compound with the molecular formula C6H10BrNO4 It is a derivative of L-alanine, an amino acid, and contains a bromoethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-alanine typically involves the reaction of L-alanine with 2-bromoethanol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of a brominating agent such as N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromoethoxy)carbonyl]-L-alanine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve mild bases and solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted alanine derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

N-[(2-Bromoethoxy)carbonyl]-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in modifying proteins and peptides.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-alanine involves its interaction with nucleophiles and electrophiles. The bromoethoxycarbonyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Bromosuccinimide (NBS): A brominating agent used in similar substitution reactions.

    N-Chlorosuccinimide (NCS): A chlorinating agent with similar reactivity.

    N-Iodosuccinimide (NIS): An iodinating agent used in electrophilic halogenation reactions.

Uniqueness

N-[(2-Bromoethoxy)carbonyl]-L-alanine is unique due to its specific structure, which combines the properties of L-alanine with a bromoethoxycarbonyl group.

Properties

CAS No.

61445-15-6

Molecular Formula

C6H10BrNO4

Molecular Weight

240.05 g/mol

IUPAC Name

(2S)-2-(2-bromoethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C6H10BrNO4/c1-4(5(9)10)8-6(11)12-3-2-7/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1

InChI Key

WVUIOLTXGAABTR-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCCBr

Canonical SMILES

CC(C(=O)O)NC(=O)OCCBr

Origin of Product

United States

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